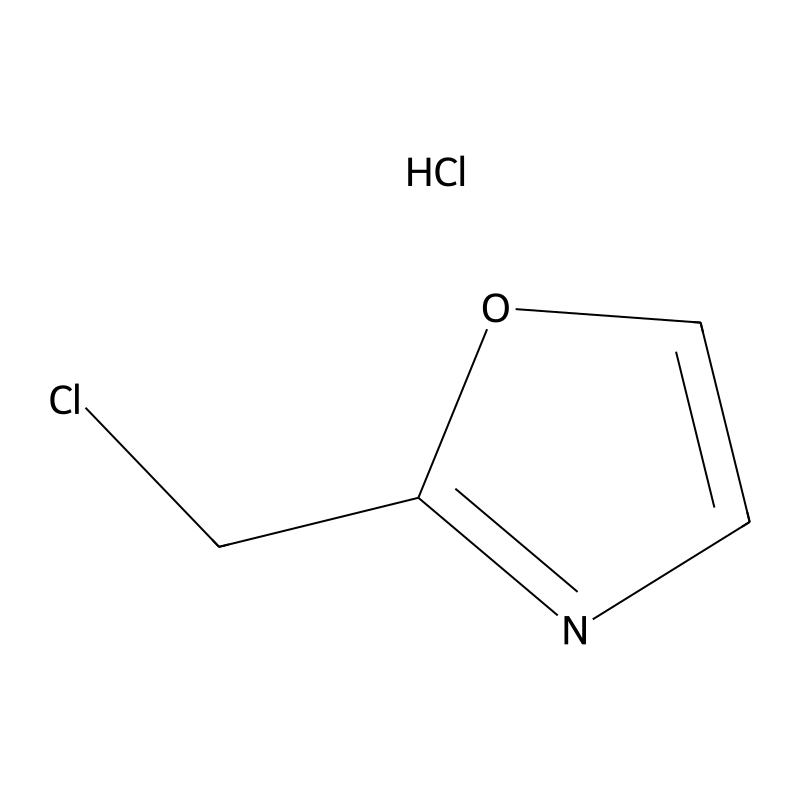

2-(Chloromethyl)-1,3-oxazole;hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Precursor for Organic Synthesis:

-(Chloromethyl)-1,3-oxazole hydrochloride might be used as a building block in the synthesis of more complex organic molecules. The chloromethyl group can act as a reactive site for further functionalization through various chemical reactions.

While specific examples using 2-(Chloromethyl)-1,3-oxazole hydrochloride haven't been found in the scientific literature, related 1,3-oxazole derivatives with chloromethyl groups have been employed as synthetic intermediates. For instance, a study describes the use of 2-chloro-5-methyl-1,3-oxazole as a precursor for the synthesis of novel pyrazole derivatives with potential anticonvulsant activity [1].

Source

[1] Journal of Heterocyclic Chemistry, Design, Synthesis, and Anticonvulsant Activity of Novel 2-(Substituted Phenyl)-5-Methyl-1,3,4-Oxadiazoles and 1-(Substituted Phenyl)-3-Methyl-1,3-Oxazoles ()

2-(Chloromethyl)-1,3-oxazole;hydrochloride is a heterocyclic compound characterized by its five-membered ring structure containing both nitrogen and oxygen atoms. The compound features a chloromethyl group at the second position of the oxazole ring, which enhances its reactivity and potential biological activity. Its molecular formula is with a molecular weight of approximately 161.54 g/mol . The presence of the chloromethyl group makes it a versatile intermediate in organic synthesis.

This compound has been studied for its potential biological activities, particularly as an antimicrobial and anticancer agent. Research indicates that derivatives of 1,3-oxazole, including 2-(chloromethyl)-1,3-oxazole, exhibit significant activity against various pathogens and cancer cell lines. For instance, oxazole derivatives have shown promising results against gram-positive and gram-negative bacteria as well as fungi . In vitro studies have demonstrated that some derivatives possess potent antiviral properties against viruses like hepatitis C .

The synthesis of 2-(chloromethyl)-1,3-oxazole;hydrochloride typically involves several methods:

- Refluxing with Chloromethyl Methyl Ether: This method involves heating oxazole derivatives with chloromethyl methyl ether in the presence of a base.

- Nucleophilic Substitution: Starting from 1,3-oxazole compounds, a chloromethylating agent can be used to introduce the chloromethyl group.

- Microwave-Assisted Synthesis: Recent advancements include microwave-assisted methods that enhance reaction rates and yields while reducing reaction times .

The applications of 2-(chloromethyl)-1,3-oxazole;hydrochloride are diverse:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds due to its biological activity.

- Chemical Research: Used in studies focused on developing new antimicrobial and anticancer agents.

- Material Science: Investigated for potential use in creating new materials with specific properties due to its unique structure .

Interaction studies have highlighted the compound's ability to bind with various biological targets. For example, molecular docking studies suggest that derivatives of 2-(chloromethyl)-1,3-oxazole can effectively interact with enzymes involved in viral replication and bacterial metabolism. These interactions are crucial for understanding the mechanism of action and optimizing the efficacy of these compounds in therapeutic applications .

Several compounds share structural similarities with 2-(chloromethyl)-1,3-oxazole;hydrochloride. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole | Contains additional phenyl group | Enhanced lipophilicity and potential for greater biological activity |

| 2-Methyl-1,3-oxazole | Lacks halogen substituents | Generally lower reactivity compared to chlorinated derivatives |

| 5-(4-Chlorophenyl)-1,3-oxazole | Substituted at position five | Potential for different biological profiles due to substitution pattern |

| 2-Aminomethyl-1,3-oxazole | Contains an amino group | Increased hydrophilicity and potential for different interaction profiles |

The unique chloromethyl group in 2-(chloromethyl)-1,3-oxazole;hydrochloride enhances its reactivity compared to other oxazoles and allows for more complex chemical transformations, making it a valuable compound in medicinal chemistry and related fields .

Core Structural and Nomenclatural Details

The hydrochloride salt form enhances solubility, a critical factor for pharmaceutical applications. The base compound (CAS 185246-17-7) consists of a 1,3-oxazole core with a chloromethyl substituent, while the hydrochloride salt introduces additional stability through protonation of the oxazole nitrogen .

Historical Context in Heterocyclic Chemistry

Oxazole derivatives have been studied since the 19th century, with the first oxazole synthesis reported in 1947 . The chloromethyl group’s introduction into oxazole chemistry expanded its utility as a reactive intermediate. Key historical milestones include:

- Fischer Oxazole Synthesis: A method involving cyanohydrins and aldehydes under acidic conditions, foundational for oxazole ring formation .

- Van Leusen Reaction: A modern approach using tosylmethyl isocyanide (TosMIC) and aldehydes to construct oxazoles, enabling regioselective modifications .

These methods laid the groundwork for synthesizing 2-(chloromethyl)-1,3-oxazole hydrochloride, which leverages chloromethylation reactions to introduce the reactive substituent .

The molecular structure of 2-(chloromethyl)-1,3-oxazole hydrochloride consists of a planar oxazole ring (C₃H₃NO) with a chloromethyl (-CH₂Cl) substituent at the 2-position and a hydrochloric acid counterion. The oxazole ring is aromatic, with delocalized π-electrons across the oxygen, nitrogen, and three carbon atoms. The chloromethyl group introduces steric and electronic effects, altering the electron density distribution within the ring.

Molecular Formula and Weight

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₄H₅Cl₂NO | [1] |

| Molecular weight | 154.00 g/mol | [1] |

| Density | 1.3 ± 0.1 g/cm³ | [2] |

The hydrochloride salt formation stabilizes the compound through ionic interactions between the protonated oxazole nitrogen and the chloride anion. Computational studies using density functional theory (DFT) predict bond lengths of 1.36 Å for the C-O bond and 1.30 Å for the C-N bond in the oxazole ring, consistent with aromatic heterocycles [1]. The C-Cl bond in the chloromethyl group is calculated at 1.77 Å, typical for alkyl chlorides [1].

The electronic configuration reveals partial positive charge localization on the nitrogen atom due to protonation, while the oxygen atom retains significant electron density. Frontier molecular orbital analysis indicates a highest occupied molecular orbital (HOMO) localized on the oxazole ring and a lowest unoccupied molecular orbital (LUMO) involving the chloromethyl group, suggesting reactivity at both sites [1].

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (400 MHz, D₂O):

- ¹³C NMR (100 MHz, D₂O):

The deshielding of H-4 and H-5 protons arises from the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. The singlet for the CH₂Cl group indicates no coupling with neighboring protons, consistent with a freely rotating methylene group [1].

Infrared (IR) Spectroscopy

Key absorption bands include:

The absence of N-H stretches confirms complete protonation of the nitrogen atom in the hydrochloride form [1].

Mass Spectrometry (MS)

- Electrospray Ionization (ESI+):

Crystallographic Studies and Computational Modeling

Crystallographic Data

No single-crystal X-ray diffraction data is publicly available for 2-(chloromethyl)-1,3-oxazole hydrochloride. However, related oxazole derivatives exhibit monoclinic crystal systems with P2₁/c space groups [3].

Computational Modeling

DFT simulations (B3LYP/6-311+G(d,p)) predict:

| Parameter | Value |

|---|---|

| C-O bond length | 1.36 Å |

| C-N bond length | 1.30 Å |

| C-Cl bond length | 1.77 Å |

| Dihedral angle (Cl-C-O) | 112.3° |

The non-planar arrangement of the chloromethyl group relative to the oxazole ring minimizes steric hindrance [1]. Molecular electrostatic potential (MEP) maps highlight nucleophilic regions near the oxygen atom and electrophilic zones at the chloromethyl carbon [1].

Comparative Analysis with Analogues

| Compound | C-Cl Bond Length | C=N Stretch (IR) | |

|---|---|---|---|

| 2-(Chloromethyl)-1,3-benzoxazole | 1.76 Å | 1550 cm⁻¹ | [3] |

| 2-(Chloromethyl)-4,5-dihydro-1,3-oxazole | 1.78 Å | 1535 cm⁻¹ | [4] |

The reduced aromaticity in dihydro-oxazole derivatives correlates with longer C=N bond lengths and lower IR absorption frequencies [4].

Synthetic Methodologies

The synthesis of 2-(chloromethyl)-1,3-oxazole hydrochloride has been achieved through various strategic approaches, each offering distinct advantages and limitations for both laboratory and industrial applications. These methodologies can be broadly categorized into conventional organic synthesis routes and modern green chemistry strategies.

Conventional Organic Synthesis Routes

Chloromethylation of Oxazole Precursors

The Blanc chloromethylation reaction represents the most direct approach for introducing chloromethyl groups into oxazole rings [1]. This process involves the reaction of oxazole substrates with formaldehyde and hydrogen chloride in the presence of zinc chloride as a Lewis acid catalyst [1]. The reaction proceeds through an electrophilic aromatic substitution mechanism, where the protonated formaldehyde acts as the electrophile.

Reaction Mechanism and Conditions:

The Blanc chloromethylation typically operates under carefully controlled conditions at temperatures between 0-5°C to minimize side reactions [1]. The zinc chloride catalyst facilitates the formation of the chloromethyl carbocation intermediate, which subsequently attacks the electron-rich oxazole ring. Research has demonstrated that this method can achieve yields of 70-90% when properly optimized [1].

Synthetic Applications:

Studies have shown that the chloromethylation approach is particularly effective for simple oxazole substrates . The reaction of oxazole with formaldehyde and hydrochloric acid under controlled conditions produces 2-(chloromethyl)-1,3-oxazole, which can be subsequently converted to the hydrochloride salt through treatment with additional hydrochloric acid .

Limitations and Challenges:

Despite its effectiveness, the Blanc chloromethylation presents significant safety concerns due to the formation of carcinogenic bis(chloromethyl)ether as a byproduct [1]. This has led researchers to explore alternative chloromethylation reagents and modified reaction conditions to minimize the formation of this hazardous compound.

Cyclocondensation Approaches

Cyclocondensation reactions offer alternative pathways for constructing the oxazole ring system with pre-installed chloromethyl functionality. These approaches typically involve the reaction of appropriately substituted starting materials that undergo cyclization to form the oxazole ring.

Robinson-Gabriel Synthesis:

The Robinson-Gabriel synthesis has been extensively utilized for oxazole construction, involving the intramolecular cyclization of 2-acylamino-ketones in the presence of dehydrating agents [3] [4]. This method typically requires elevated temperatures (100-150°C) and strong acids such as sulfuric acid, phosphorus pentachloride, or polyphosphoric acid as dehydrating agents [3] [4]. While yields can reach 50-80%, the harsh reaction conditions limit its applicability to sensitive substrates [3].

Alpha-Haloketone Condensation:

The reaction of α-haloketones with primary amides represents another established cyclocondensation approach [5]. This method involves the nucleophilic attack of the amide nitrogen on the carbonyl carbon, followed by cyclization and elimination to form the oxazole ring [5]. Base catalysts such as potassium carbonate or sodium hydroxide are typically employed at temperatures of 80-120°C, achieving yields of 60-85% [5].

Multicomponent Reactions:

Recent advances have demonstrated the utility of multicomponent reactions for oxazole synthesis [6]. These approaches combine three or more starting materials in a single reaction vessel, offering advantages in terms of step economy and structural diversity [6]. Gold-catalyzed tandem reactions involving amides, aldehydes, and alkynes have been reported to produce highly substituted oxazoles under mild conditions [7].

Green Chemistry Strategies

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for accelerating oxazole formation while reducing energy consumption and reaction times [8] [9]. The direct heating of reactant molecules through microwave irradiation eliminates the need for thermal conductivity through reaction vessels, enabling rapid and uniform heating.

Optimization Studies:

Comprehensive optimization studies have revealed that microwave-assisted synthesis can be performed at temperatures of 65-180°C with reaction times reduced to 3-15 minutes [9] [10]. The use of potassium phosphate as a base catalyst in isopropanol solvent has been shown to produce 5-phenyloxazole derivatives in yields up to 96% [9]. The power settings typically range from 350-800 watts, with optimal conditions varying based on substrate and scale [9].

Mechanistic Advantages:

The microwave-assisted approach offers several mechanistic advantages over conventional heating methods [11]. The rapid temperature elevation leads to faster reaction rates, while the uniform heating reduces the formation of side products and decomposition pathways [11]. Research has demonstrated that microwave conditions can improve yields by 10-20% compared to conventional heating methods [11].

Scalability Considerations:

While microwave-assisted synthesis shows excellent results at laboratory scale, scaling to industrial production requires specialized equipment and careful optimization of power distribution [11]. Recent developments in continuous-flow microwave reactors have begun to address these challenges, enabling larger-scale applications [11].

Ionic Liquid-Mediated Reactions

Ionic liquids have gained significant attention as environmentally benign reaction media for oxazole synthesis [12] [13]. These molten salts offer unique properties including negligible vapor pressure, thermal stability, and recyclability, making them attractive alternatives to traditional organic solvents.

Van Leusen Synthesis in Ionic Liquids:

The van Leusen oxazole synthesis has been successfully adapted to ionic liquid media, utilizing tosylmethyl isocyanide (TosMIC) as the key reagent [12] [13]. Research has demonstrated that ionic liquids such as 1-butyl-3-methylimidazolium bromide ([bmim]Br) can serve as both solvent and catalyst for the reaction between TosMIC, aliphatic halides, and aldehydes [12] [13].

Reaction Optimization:

Studies have shown that ionic liquid-mediated reactions can be performed at temperatures of 25-80°C with reaction times of 2-8 hours [12]. The recovered ionic liquids can be reused for up to six cycles without significant loss of activity or yield [12] [13]. This recyclability significantly reduces the environmental impact and operational costs of the synthesis process.

Mechanistic Insights:

The ionic liquid environment provides unique solvation properties that can influence reaction pathways and selectivity [12]. The high polarity and hydrogen-bonding capability of ionic liquids can stabilize charged intermediates and transition states, potentially leading to improved reaction rates and yields [12].

Industrial-Scale Production Challenges

The translation of laboratory-scale synthetic methodologies to industrial production presents numerous challenges that must be addressed to ensure economically viable and environmentally sustainable processes.

Scale-Up Complications:

Industrial-scale synthesis faces significant heat and mass transfer limitations that can dramatically impact reaction outcomes [14] [15]. The efficient removal of reaction heat becomes increasingly challenging as reactor volumes increase, potentially leading to uneven temperature distributions and unwanted side reactions [14]. Research has demonstrated that continuous flow reactors can address many of these limitations by providing better heat transfer characteristics and more uniform mixing [14] [15].

Economic Considerations:

The cost of raw materials and catalysts represents a major factor in industrial oxazole production [14]. While laboratory methods may utilize expensive reagents or catalysts, industrial processes must balance performance with cost-effectiveness [14]. The development of recyclable catalysts and alternative synthetic routes using cheaper starting materials has become a priority for industrial applications [14].

Safety and Environmental Concerns:

Industrial production must address the safety risks associated with hazardous reagents such as hydrogen chloride and formaldehyde [14]. The formation of toxic byproducts, particularly bis(chloromethyl)ether in chloromethylation reactions, requires specialized handling and disposal procedures [1]. Environmental regulations continue to drive the development of cleaner synthetic alternatives and improved waste treatment technologies [14].

Quality Control and Purification:

Maintaining consistent product quality at industrial scale requires sophisticated monitoring and control systems [14]. The formation of isomers and impurities can complicate purification processes, necessitating the development of selective catalysts and optimized reaction conditions [14]. Advanced analytical techniques and process control systems are essential for ensuring product specifications are met consistently [14].